DL-Glutamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

One gram dissolves in 20.8 mL water at 30 °C, in 38.5 mL at 18 °C, in 56.7 mL at 0 °C

Practically insoluble in methanol (3.5 mg/100 mL at 25 °C), ethanol (0.46 mg/100 mL at 23 °C), ether, benzene, acetone, ethyl acetate, chloroform

41.3 mg/mL

Soluble in water and ether

Insoluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Immune Function

- Immune Cell Support: DL-Glutamine serves as a vital fuel source for immune cells like lymphocytes and macrophages, supporting their function and proliferation []. Studies suggest it may enhance immune response, particularly in critically ill patients or those undergoing surgery [].

Gut Health

- Intestinal Barrier Function: DL-Glutamine plays a role in maintaining the integrity of the intestinal barrier, acting as a building block for tight junctions that prevent leakage from the gut []. This function might be beneficial in conditions like inflammatory bowel disease where the gut barrier is compromised [].

Muscle Metabolism

- Muscle Protein Synthesis: DL-Glutamine can serve as a precursor for the synthesis of muscle proteins, potentially aiding in muscle recovery after exercise or injury []. However, research findings on its effectiveness in athletes and healthy individuals are mixed and require further investigation [].

Other Potential Applications

- Neurological Function: Research is exploring the potential role of DL-Glutamine in brain health and its effect on neurotransmitters and cognitive function. However, the evidence is currently limited and further studies are needed [].

- Cancer Research: Some studies are investigating the use of DL-Glutamine in combination with other therapies for cancer treatment, but the results are inconclusive and require more research [].

- The research on DL-Glutamine is ongoing, and the full extent of its benefits and limitations is still under investigation.

- The effectiveness of DL-Glutamine supplementation can vary depending on individual factors and the specific health condition.

- Consulting a healthcare professional before taking any supplements, including DL-Glutamine, is crucial to ensure its safety and appropriateness for your individual needs.

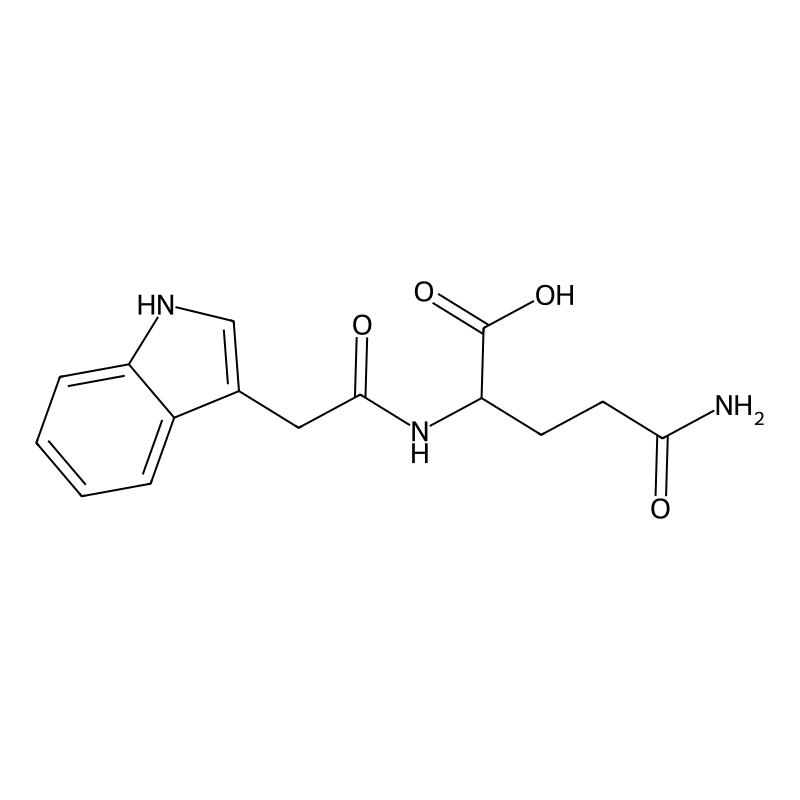

DL-Glutamine is a non-essential amino acid, specifically an α-amino acid, that plays a crucial role in various metabolic processes within the human body. It has the chemical formula and is characterized by its structure, which includes an amino group, a carboxylic acid group, and a side chain that contains a carbamoyl group. This compound exists in two enantiomeric forms: L-glutamine and D-glutamine, with L-glutamine being the biologically active form found in nature .

As an important nitrogen donor, DL-Glutamine contributes to the synthesis of proteins and nucleotides, playing a vital role in cellular metabolism and signaling. It is particularly abundant in the bloodstream and is involved in maintaining the health of intestinal mucosa and supporting immune function .

The mechanism of action of DL-glutamine depends on the context. Here are some key points:

Protein Synthesis

Glutamine serves as a building block for protein synthesis. It is particularly crucial for rapidly dividing cells like those in the immune system and intestinal lining [].

Nitrogen Transport

Glutamine acts as a carrier molecule for transporting nitrogen between tissues. It helps remove excess ammonia, a potentially toxic waste product of protein metabolism [].

Immune Function

Glutamine is a vital nutrient for immune cells. It supports their proliferation and function, thereby enhancing the immune response [].

DL-Glutamine exhibits several critical biological activities:

- Protein Synthesis: It serves as a building block for proteins, essential for growth and repair.

- Nitrogen Transport: It acts as a nontoxic transporter of ammonia in the bloodstream, facilitating nitrogen metabolism.

- Energy Source: It can be utilized as an energy source by cells, particularly during periods of stress or rapid cell division .

- Regulation of Acid-Base Balance: In the kidneys, it helps regulate acid-base balance by producing ammonium ions .

Moreover, DL-Glutamine supports immune function by providing fuel for rapidly dividing cells such as lymphocytes.

DL-Glutamine can be synthesized through various methods:

- Chemical Synthesis: Traditional chemical methods involve multiple steps including amination of α-ketoglutarate to produce glutamate followed by its conversion to DL-glutamine.

- Biotechnological Approaches: Microbial fermentation using genetically modified strains of Brevibacterium flavum has been employed to produce high yields of DL-glutamine from glucose .

- Chemoenzymatic Synthesis: Recent advancements have introduced chemoenzymatic methods that utilize enzymes to facilitate the conversion of precursors into DL-glutamine efficiently .

DL-Glutamine has diverse applications across various fields:

- Nutritional Supplements: Commonly used in sports nutrition to support muscle recovery and immune function.

- Pharmaceuticals: Utilized in formulations for patients undergoing stress or trauma to enhance recovery.

- Food Industry: Added as a flavor enhancer or stabilizer in food products.

- Cell Culture: Serves as an essential nutrient in cell culture media for growing cells in vitro .

Research indicates that DL-Glutamine interacts with various biological systems:

- It modulates the activity of ion channels like BEST2, influencing cellular signaling pathways .

- Studies have shown that it can affect the expression of genes involved in stress responses and metabolic pathways .

Adverse reactions to DL-glutamine are rare but may include gastrointestinal disturbances such as bloating or constipation.

Several compounds share structural similarities with DL-glutamine. Here are some notable examples:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| L-Glutamic Acid | C5H9NO4 | Precursor to DL-glutamine; involved in neurotransmission. |

| D-Glutamic Acid | C5H9NO4 | Isomer of L-glutamic acid; less biologically active. |

| Asparagine | C4H8N2O3 | Another non-essential amino acid; similar nitrogen donation role. |

| Arginine | C6H14N4O2 | Essential amino acid; involved in urea cycle and nitric oxide production. |

Uniqueness of DL-Glutamine:

DL-Glutamine stands out due to its dual role as both a building block for proteins and a key player in nitrogen metabolism. Its ability to act as a non-toxic transporter of ammonia sets it apart from other amino acids like arginine or asparagine.

Physical Description

Solid

White crystals or crystalline powder; odourless

Color/Form

Fine opaque needles from water or dilute ethanol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Decomposition

Melting Point

185 °C

UNII

Related CAS

Drug Indication

FDA Label

Treatment of sickle cell disease

Livertox Summary

Drug Classes

Therapeutic Uses

EXPL THER Critically ill patients have considerable oxidative stress. Glutamine and antioxidant supplementation may offer therapeutic benefit, although current data are conflicting.In this blinded 2-by-2 factorial trial, we randomly assigned 1223 critically ill adults in 40 intensive care units (ICUs) in Canada, the United States, and Europe who had multiorgan failure and were receiving mechanical ventilation to receive supplements of glutamine, antioxidants, both, or placebo. Supplements were started within 24 hours after admission to the ICU and were provided both intravenously and enterally. The primary outcome was 28-day mortality. Because of the interim-analysis plan, a P value of less than 0.044 at the final analysis was considered to indicate statistical significance. There was a trend toward increased mortality at 28 days among patients who received glutamine as compared with those who did not receive glutamine (32.4% vs. 27.2%; adjusted odds ratio, 1.28; 95% confidence interval [CI], 1.00 to 1.64; P=0.05). In-hospital mortality and mortality at 6 months were significantly higher among those who received glutamine than among those who did not. Glutamine had no effect on rates of organ failure or infectious complications. Antioxidants had no effect on 28-day mortality (30.8%, vs. 28.8% with no antioxidants; adjusted odds ratio, 1.09; 95% CI, 0.86 to 1.40; P=0.48) or any other secondary end point. There were no differences among the groups with respect to serious adverse events (P=0.83). Early provision of glutamine or antioxidants did not improve clinical outcomes, and glutamine was associated with an increase in mortality among critically ill patients with multiorgan failure.

NutreStore (L-glutamine powder for oral solution) is indicated for the treatment of Short Bowel Syndrome (SBS) in patients receiving specialized nutritional support when used in conjunction with a recombinant human growth hormone that is approved for this indication. /Included in US product label/

Mechanism of Action

L-glutamine has important functions in regulation of gastrointestinal cell growth, function, and regeneration. Under normal conditions, glutamine concentration is maintained in the body by dietary intake and synthesis from endogenous glutamate. Data from clinical studies indicate that the role of and nutritional requirements for glutamine during catabolic illness, trauma, and infection may differ significantly from the role of and nutritional requirements for glutamine in healthy individuals. Glutamine concentrations decrease and tissue glutamine metabolism increases during many catabolic disease states, and thus glutamine is often considered a "conditionally essential" amino acid.

Vapor Pressure

Other CAS

56-85-9

6899-04-3

Absorption Distribution and Excretion

Primarily eliminated by metabolism. While L-glutamine is filtered though the glomerulus, nearly all is reabsorbed by renal tubules.

Volume of distribution is 200 mL/kg after intravenous bolus dose.

After an intravenous bolus dose in three subjects, the volume of distribution was estimated to be approximately 200 mL/kg.

Following single dose oral administration of glutamine at 0.1 g/kg to six subjects, mean peak blood glutamine concentration was 1028uM (or 150 mcg/mL) occurring approximately 30 minutes after administration. The pharmacokinetics following multiple oral doses have not been adequately characterized.

Metabolism is the major route of elimination for glutamine. Although glutamine is eliminated by glomerular filtration, it is almost completely reabsorbed by the renal tubules.

Metabolism Metabolites

Glutamine plays an important role in nitrogen homeostasis and intestinal substrate supply. It has been suggested that glutamine is a precursor for arginine through an intestinal-renal pathway involving inter-organ transport of citrulline. The importance of intestinal glutamine metabolism for endogenous arginine synthesis in humans, however, has remained unaddressed. The aim of this study was to investigate the intestinal conversion of glutamine to citrulline and the effect of the liver on splanchnic citrulline metabolism in humans. Eight patients undergoing upper gastrointestinal surgery received a primed continuous intravenous infusion of [2-(15)N]glutamine and [ureido-(13)C-(2)H(2)]citrulline. Arterial, portal venous and hepatic venous blood were sampled and portal and hepatic blood flows were measured. Organ specific amino acid uptake (disposal), production and net balance, as well as whole body rates of plasma appearance were calculated according to established methods. The intestines consumed glutamine at a rate that was dependent on glutamine supply. Approximately 13% of glutamine taken up by the intestines was converted to citrulline. Quantitatively glutamine was the only important precursor for intestinal citrulline release. Both glutamine and citrulline were consumed and produced by the liver, but net hepatic flux of both amino acids was not significantly different from zero. Plasma glutamine was the precursor of 80% of plasma citrulline and plasma citrulline in turn was the precursor of 10% of plasma arginine. In conclusion, glutamine is an important precursor for the synthesis of arginine after intestinal conversion to citrulline in humans.

Endogenous glutamine participates in various metabolic activities, including the formation of glutamate, and synthesis of proteins, nucleotides, and amino sugars. Exogenous glutamine is anticipated to undergo similar metabolism.

Enterocytes, Hepatic

Wikipedia

Mifepristone

Drug Warnings

It is not known whether L-glutamine is excreted in human milk. Because many drugs are excreted in human milk, caution should be exercised when L-glutamine is administered to a nursing woman.

Glutamine is metabolized to glutamate and ammonia, which may increase in patients with hepatic dysfunction. Therefore, routine monitoring of renal and hepatic function is recommended in patients receiving intravenous parenteral nutrition (IPN) and NutreStore, particularly in those with renal or hepatic impairment.

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

For more Drug Warnings (Complete) data for Glutamine (7 total), please visit the HSDB record page.

Biological Half Life

After an IV bolus dose in three subjects, the terminal half-life of glutamine was approximately 1 hour.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

Synthesis: By isolation from sugar beet juice.

General Manufacturing Information

Storage Conditions

Store at 25 °C (77 °F) with excursions allowed to 15 deg-30 °C (59 deg -86 °F).

Interactions

Glutamine is a neutral amino acid that is used by rapidly dividing cells such as erythrocytes, lymphocytes, and fibroblasts. It is also the substrate of glutathione synthesis. In normal metabolic rates, glutamine is an amino acid synthesized endogenously, but in high metabolic conditions such as cancer, it must be taken exogenously. Animal studies strongly demonstrate that glutamine protects both the upper and lower gastrointestinal tract mucosa from the effects of chemotherapy, radiotherapy, or other causes of injury. In this study, ... the protective effect of glutamine on radiation-induced diarrhea /was investigated/.The patients were divided into glutamine-treated and placebo groups. In the glutamine-treated group, 15 g of oral glutamine was administered three times daily. The patients were evaluated for diarrhea grade according to the National Cancer Institute Common Toxicity Criteria version 3.0, need for loperamide use, need for supportive parenteral therapy, and treatment breaks due to diarrhea. There was no difference in overall diarrhea incidence when the two groups were compared. When diarrhea grade was evaluated, none of the patients in the glutamine-treated group had grade 3-4 diarrhea, but in the placebo group, grade 3-4 diarrhea was seen in 69% of the patients. In the placebo-treated group, patients requiring loperamide and parenteral supportive therapy were 39 and 92 %, respectively. There was no treatment break in glutamine-treated patients. Glutamine may have protective effect on radiation-induced severe diarrhea.